molecular formula C4H5ClN4O B3238047 3-Chloro-6-ethoxy-1,2,4,5-tetrazine CAS No. 1398304-97-6

3-Chloro-6-ethoxy-1,2,4,5-tetrazine

Cat. No. B3238047
M. Wt: 160.56 g/mol
InChI Key: HHWJDHVHMUGFCP-UHFFFAOYSA-N
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Description

3-Chloro-6-ethoxy-1,2,4,5-tetrazine is a chemical compound with the molecular formula C4H5ClN4O . It has an average mass of 160.562 Da and a monoisotopic mass of 160.015182 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The predicted boiling point of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine is 290.1±23.0 °C . Its predicted density is 1.398±0.06 g/cm3 . The predicted pKa is -2.47±0.22 .

Scientific Research Applications

1. Photophysical and Structural Analysis

3-Chloro-6-ethoxy-1,2,4,5-tetrazine and its derivatives have been explored in the context of photophysical and structural studies. The compound has been used to create ligands and metal complexes that exhibit intriguing photophysical properties. For instance, the ligand 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine, derived from 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine, and its metal complexes show enhanced luminescence upon chelation with diamagnetic Zn(II) and Cd(II) metal ions (Stetsiuk et al., 2019).

2. Coordination Chemistry

3-Chloro-6-ethoxy-1,2,4,5-tetrazine is significant in coordination chemistry. Its derivatives, particularly 1,2,4,5-tetrazine and 3,6-disubstituted derivatives, show unique coordination chemistry. This is characterized by electron and charge transfer phenomena, the ability to bridge metal centers, and stability in paramagnetic radical or mixed-valent intermediates (Kaim, 2002).

3. Electrochemical Characterization

The electrochemical characterization of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine derivatives has revealed unique behaviors. These studies include analyzing the electronic structure of anion-radicals and understanding the reduction processes of compounds with s-tetrazine rings (Pluczyk et al., 2016).

4. Synthesis Methods

Innovative synthesis methods for 1,2,4,5-tetrazines, including 3-Chloro-6-ethoxy derivatives, have been developed. These methods involve Lewis acid transition metal catalysts and can facilitate the synthesis of tetrazines directly from a range of nitriles and hydrazine. This advancement has broadened the accessibility and potential applications of tetrazines in various fields (Yang et al., 2012).

properties

IUPAC Name

3-chloro-6-ethoxy-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c1-2-10-4-8-6-3(5)7-9-4/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWJDHVHMUGFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(N=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-ethoxy-1,2,4,5-tetrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Risoluti, V Filetti, G Iuliano, L Niola, S Schiavone… - Microchemical …, 2019 - Elsevier
Fingerprints play a key role in crime scene investigations because their friction ridges pattern can be used for identification purposes. In most cases, fingermarks are invisible and …
Number of citations: 8 www.sciencedirect.com
SD Vahile - 2009 - rave.ohiolink.edu
Tetrazines are aromatic compounds that consist of a six membered ring containing four nitrogens. They are not as much explored as light emitting materials as compared to other …
Number of citations: 4 rave.ohiolink.edu
SL Putra - 2018 - researchportal.murdoch.edu.au
The importance of fingerprint evidence cannot be underestimated as it can provide valuable information pertaining to perpetrator of a crime. However, there is no recognised method for …
Number of citations: 1 researchportal.murdoch.edu.au
DJ Min, F Miomandre, P Audebert, JE Kwon… - …, 2019 - Wiley Online Library
Because of the limitations of conventional metal‐oxide‐based electrodes, studies on organic redox‐active materials as alternative electrodes for secondary batteries are emerging. …
LS Lawson - 2023 - trace.tennessee.edu
The cyanoacrylate fuming method (CFM) is a widespread process used in forensics to make latent prints visible for detection, acquisition, and analysis. CFM is governed by the reaction …
Number of citations: 0 trace.tennessee.edu
JC Barbosa, A Fidalgo-Marijuan, JC Dias… - Energy Storage …, 2023 - Elsevier
The growing demand for energy storage devices calls for the development of more efficient and sustainable systems. As the current lithium-ion batteries present several safety issues, …
Number of citations: 2 www.sciencedirect.com

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